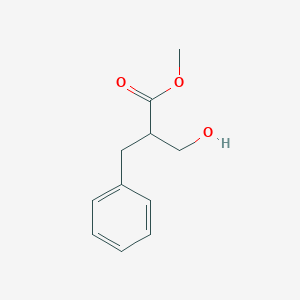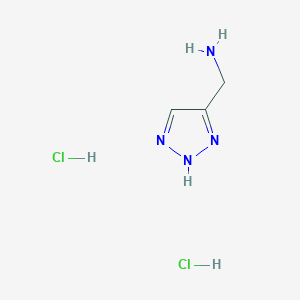
(1H-1,2,3-トリアゾール-4-イル)メタンアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N4. It is a derivative of 1,2,3-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its high chemical stability and is used in various scientific research applications .
科学的研究の応用
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques to link biomolecules.
Industry: The compound is used in the production of polymers and materials with specific properties.
作用機序
Target of Action
Compounds with a similar 1h-1,2,3-triazole moiety have been reported to interact with various enzymes . The nitrogen atoms in the triazole ring can actively contribute to binding at the active site of these enzymes .
Mode of Action
It’s worth noting that similar compounds have shown to bind to the active sites of their target enzymes . This binding can lead to changes in the enzyme’s activity, potentially altering the biochemical processes in which the enzyme is involved.
Biochemical Pathways
Given that similar compounds have been found to inhibit enzymes , it’s plausible that this compound could affect various biochemical pathways depending on the specific enzymes it targets.
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves the reaction of azides with alkynes in the presence of a copper catalyst, a process known as “click chemistry.” This method is favored due to its high efficiency and selectivity .
Industrial Production Methods
In industrial settings, the production of (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process .
化学反応の分析
Types of Reactions
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted triazoles .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Benzyl-1H-1,2,3-triazole: A derivative with a benzyl group, used in different applications compared to (1H-1,2,3-triazol-4-yl)methanamine dihydrochloride.
Uniqueness
(1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high stability and versatility make it a valuable compound in various fields of research .
特性
IUPAC Name |
2H-triazol-4-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4.2ClH/c4-1-3-2-5-7-6-3;;/h2H,1,4H2,(H,5,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGIEKHVFVAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
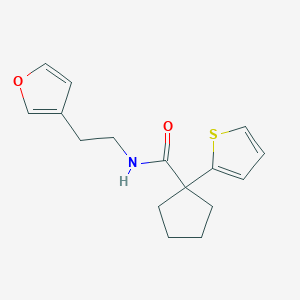
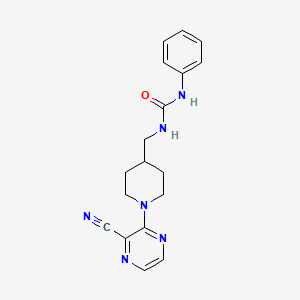
![4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one](/img/structure/B2493571.png)
![5-Bromo-2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2493573.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2493574.png)
![8-(Cyclohexanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493575.png)
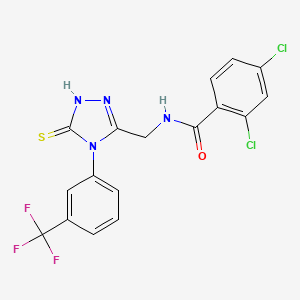
![8-(2-{4-[(3-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2493577.png)
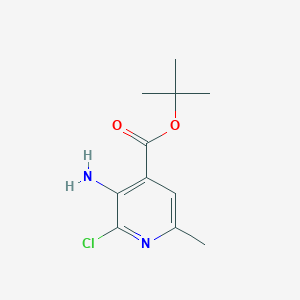
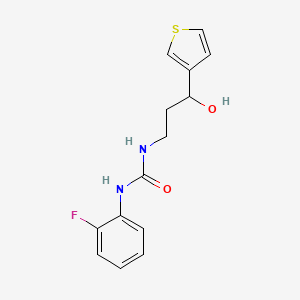
![1-[4-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidine-1-carbonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2493581.png)

